molecular formula C21H18N4O B11001346 2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B11001346
M. Wt: 342.4 g/mol
InChI Key: JWAAIVWTHPKCLG-UHFFFAOYSA-N
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Description

2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with pyridine and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Pyridine Substitution: The pyridine ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated quinoline in the presence of a palladium catalyst.

    Pyrrole Substitution: The pyrrole group can be added via a Vilsmeier-Haack reaction, where a formylated pyrrole reacts with the quinoline derivative.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and quinoline rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents), and palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and neurology.

Medicine

Medically, derivatives of this compound are explored for their anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of multiple heterocyclic rings enhances its ability to bind to specific enzymes and receptors, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited in the development of new electronic devices.

Mechanism of Action

The mechanism of action of 2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it can interfere with signal transduction by binding to receptors and altering their activity, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-4-yl)-N-[2-(1H-imidazol-1-yl)ethyl]quinoline-4-carboxamide
  • 2-(pyridin-4-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]quinoline-4-carboxamide
  • 2-(pyridin-4-yl)-N-[2-(1H-triazol-1-yl)ethyl]quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(pyridin-4-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-4-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

2-pyridin-4-yl-N-(2-pyrrol-1-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H18N4O/c26-21(23-11-14-25-12-3-4-13-25)18-15-20(16-7-9-22-10-8-16)24-19-6-2-1-5-17(18)19/h1-10,12-13,15H,11,14H2,(H,23,26)

InChI Key

JWAAIVWTHPKCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCCN4C=CC=C4

Origin of Product

United States

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